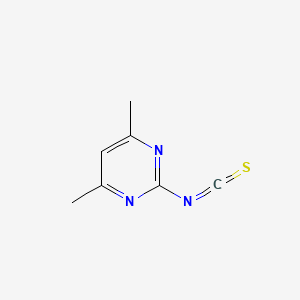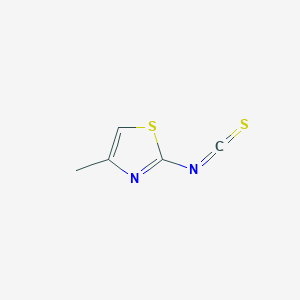
2-Isothiocyanato-4,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanato-4,6-dimethylpyrimidine is an organic compound with the molecular formula C₇H₇N₃S. It is a derivative of pyrimidine, characterized by the presence of isothiocyanate and methyl groups at specific positions on the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-4,6-dimethylpyrimidine typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with thiophosgene or other isothiocyanate-forming reagents. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be performed in an inert atmosphere using solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Isothiocyanato-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with various reagents, forming new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield thiourea derivatives, while reactions with alcohols can produce carbamate derivatives .
Aplicaciones Científicas De Investigación
2-Isothiocyanato-4,6-dimethylpyrimidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Isothiocyanato-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can bind to proteins and enzymes, altering their activity and leading to various biological effects. The compound’s isothiocyanate group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A precursor in the synthesis of 2-Isothiocyanato-4,6-dimethylpyrimidine.
4-Isothiocyanato-2,6-dimethylpyrimidine: A structural isomer with similar chemical properties.
Phenyl isothiocyanate: Another isothiocyanate compound used in various chemical reactions.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
89937-95-1 |
|---|---|
Fórmula molecular |
C7H7N3S |
Peso molecular |
165.22 g/mol |
Nombre IUPAC |
2-isothiocyanato-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C7H7N3S/c1-5-3-6(2)10-7(9-5)8-4-11/h3H,1-2H3 |
Clave InChI |
CBIPFIQADDNQJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N=C=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13681746.png)



![7-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13681759.png)



![5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13681770.png)
![1-[4-(2-Methoxyethoxy)phenyl]guanidine](/img/structure/B13681771.png)




